molecular formula C10H15N3O4 B3046763 5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1296224-76-4

5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3046763
CAS No.: 1296224-76-4
M. Wt: 241.24
InChI Key: UYAAOOMCFKWSLZ-UHFFFAOYSA-N
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Description

5-{[(tert-Butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1296224-76-4) is a pyrazole-based organic compound with a molecular formula of C₁₁H₁₅N₃O₄ (corrected from , which erroneously lists C₈H₇N₃O₂). It features a tert-butoxycarbonyl (Boc)-protected amino group at position 5, a methyl group at position 1, and a carboxylic acid moiety at position 3 of the pyrazole ring. This structure enables versatile applications in medicinal chemistry, particularly as a building block for drug discovery, due to its reactive carboxylic acid group and Boc-protected amine, which facilitate further derivatization .

Properties

IUPAC Name

1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)11-7-5-6(8(14)15)12-13(7)4/h5H,1-4H3,(H,11,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAAOOMCFKWSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501133960
Record name 1H-Pyrazole-3-carboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501133960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1296224-76-4
Record name 1H-Pyrazole-3-carboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1296224-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501133960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate (Compound 5, )

  • Structure: Boc group at position 1, amino group at position 3, and methyl group at position 5.
  • Molecular Formula : C₁₀H₁₅N₃O₂.
  • Key Differences :
    • The absence of a carboxylic acid group limits its utility in forming covalent conjugates (e.g., amides or esters).
    • The Boc group at position 1 instead of position 5 alters steric and electronic properties, impacting reactivity in nucleophilic substitutions .
  • Synthesis : Prepared via reaction of 5-methyl-1H-pyrazol-3-amine with di-tert-butyl dicarbonate, contrasting with the target compound’s synthesis, which requires additional steps to introduce the carboxylic acid group .

3-(5-((Tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl)propanoic acid ()

  • Structure: Boc-protected amino group at position 5, methyl group at position 1, and a propanoic acid chain at position 3.
  • Molecular Formula : C₁₉H₂₂FN₃O₄.
  • Key Differences: The propanoic acid chain (vs. direct carboxylic acid on the pyrazole ring) increases hydrophobicity and alters pharmacokinetic properties.

tert-Butyl 5-amino-1H-pyrazole-3-carboxylate ()

  • Molecular Formula : C₈H₁₃N₃O₂.
  • The absence of a carboxylic acid group limits its use in coupling reactions compared to the target compound .

Pyrazole Carbonitriles ()

  • Examples: 5-Amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile.
  • Structure : Carbonitrile group at position 4, bulky substituents (e.g., iodobenzyl).
  • Key Differences :
    • The carbonitrile group confers distinct electronic effects (strong electron-withdrawing) compared to carboxylic acid.
    • Bulky substituents enhance steric hindrance, impacting binding affinity in kinase inhibitors .

Comparative Data Table

Compound Name Molecular Formula Substituents (Pyrazole Positions) Key Functional Groups Applications
Target Compound C₁₁H₁₅N₃O₄ 1-Me, 3-COOH, 5-Boc-NH₂ Carboxylic acid, Boc-protected amine Drug conjugation, peptidomimetics
tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate C₁₀H₁₅N₃O₂ 1-Boc, 3-NH₂, 5-Me Boc-protected amine Intermediate for heterocyclic synthesis
3-(5-Boc-NH₂-4-PhF-1-Me-pyrazol-3-yl)propanoic acid C₁₉H₂₂FN₃O₄ 1-Me, 3-CH₂CH₂COOH, 4-PhF, 5-Boc-NH₂ Propanoic acid, Fluorophenyl Enzyme inhibitors
tert-Butyl 5-amino-1H-pyrazole-3-carboxylate C₈H₁₃N₃O₂ 3-NH₂, 5-Boc Boc-protected amine Scaffold for combinatorial chemistry
5-Amino-1-(tert-butyl)-3-(3-iodobenzyl)pyrazole-4-carbonitrile C₁₅H₁₆IN₅ 1-t-Bu, 3-I-benzyl, 4-CN, 5-NH₂ Carbonitrile, Iodobenzyl Kinase inhibitor probes

Biological Activity

5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1296224-76-4) is an organic compound with potential biological significance, particularly in medicinal chemistry. This article explores its biological activity, detailing its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

  • Molecular Formula : C₈H₉N₃O₄
  • Molecular Weight : 177.16 g/mol
  • IUPAC Name : this compound
  • Appearance : Powder

Synthesis

The synthesis of this compound typically involves the protection of the amino group followed by the introduction of the pyrazole moiety. Various reaction conditions and purification methods are employed to obtain the desired purity and yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole scaffolds. For instance, a study reported that derivatives similar to this compound exhibited significant inhibition of microtubule assembly at concentrations around 20 µM, indicating their potential as microtubule-destabilizing agents . These compounds were shown to induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly at higher concentrations (10 µM) which confirmed their role in promoting programmed cell death .

Antiviral Activity

Another aspect of biological activity involves antiviral properties. Compounds with similar structures have demonstrated efficacy against various viruses, suggesting that this compound may also possess antiviral capabilities. The mechanisms often involve inhibition of viral replication or interference with viral entry into host cells .

Anti-inflammatory Effects

The pyrazole derivatives have been noted for their anti-inflammatory effects as well. A review indicated that certain pyrazole compounds showed selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . This suggests that our compound could also be explored for its anti-inflammatory potential.

The biological activities of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : By stabilizing or destabilizing microtubules, these compounds can interfere with cell division, making them potential candidates for cancer therapy.
  • Apoptosis Induction : The ability to enhance caspase activity indicates a mechanism where the compound triggers apoptotic pathways in cancer cells.
  • Enzyme Inhibition : The selective inhibition of COX enzymes points towards a pathway for reducing inflammation and pain.

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AnticancerInhibits microtubule assembly; induces apoptosis in MDA-MB-231 cells
Anti-inflammatorySelective COX-2 inhibitor; minimal gastric toxicity observed
AntiviralPotential efficacy against various viruses; needs further exploration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
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5-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.